Clenhexerol

Description

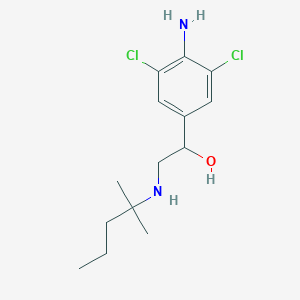

Structure

3D Structure

Properties

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-(2-methylpentan-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22Cl2N2O/c1-4-5-14(2,3)18-8-12(19)9-6-10(15)13(17)11(16)7-9/h6-7,12,18-19H,4-5,8,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXXYLDDCIKREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50959276 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38339-23-0 | |

| Record name | Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1,1-dimethylbutyl)amino)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038339230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Chemical Characterization of Clenbuterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Clenbuterol, a potent β2-adrenergic receptor agonist. This document details the synthetic pathways, analytical methodologies for characterization, and the underlying signaling mechanism of action. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols are provided for key methodologies, and logical workflows are visualized using diagrams.

Synthesis of Clenbuterol Hydrochloride

The synthesis of Clenbuterol hydrochloride is a multi-step process that typically begins with the chlorination of 4-aminoacetophenone. The subsequent steps involve bromination, amination, and reduction, followed by salt formation.

A common synthetic route proceeds as follows:

-

Double Chlorination: 4-aminoacetophenone undergoes an electrophilic aromatic substitution reaction to yield 4-amino-3,5-dichloroacetophenone. The amino group acts as an ortho-para director, while the acetyl group is a meta director, leading to chlorination at the 3 and 5 positions.

-

Bromination: The resulting 4-amino-3,5-dichloroacetophenone is then brominated to form 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone.

-

Amination: The bromo derivative is reacted with tert-butylamine to yield 2-(tert-butylamino)-1-(4-amino-3,5-dichlorophenyl)ethanone.

-

Reduction: The ketone is reduced to a secondary alcohol using a reducing agent such as sodium borohydride, resulting in the formation of Clenbuterol.

-

Salt Formation: Finally, the Clenbuterol base is treated with hydrochloric acid to form the more stable Clenbuterol hydrochloride salt.

Experimental Protocol: Synthesis of Clenbuterol

A representative laboratory-scale synthesis of Clenbuterol is described below[1]:

-

In a 250 ml round-bottom flask, dissolve 5.0 g (17.8 mmol) of 4-amino-3,5-dichlorobromoacetophenone in a mixture of 50 ml of tetrahydrofuran (THF) and 50 ml of ethanol.

-

Cool the mixture in an ice-water bath with stirring and protect the reaction with an inert nitrogen atmosphere.

-

After 20 minutes, slowly add 3.8 ml (35.6 mmol) of t-butylamine to the reaction mixture.

-

Continue the reaction at 0°C for 3 hours and then at room temperature for 1 hour.

-

Cool the reaction mixture again in an ice-water bath and slowly add 1.5 g (28 mmol) of potassium borohydride (KBH4).

-

After 2 hours, remove the ice bath and add 50 ml of methanol.

-

Stir the reaction at room temperature for 16 hours.

-

Remove the majority of the solvent by rotary evaporation.

-

Quench the reaction by adding 30 ml of water and extract the product three times with dichloromethane.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

After filtration, remove the solvent, and purify the crude product by column chromatography to obtain Clenbuterol.

Chemical Characterization Methods

The identity and purity of synthesized Clenbuterol are confirmed using a variety of analytical techniques. These methods provide qualitative and quantitative data on the molecular structure and sample purity.

Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the chemical structure of Clenbuterol. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for Clenbuterol Characterization

| Technique | Parameter | Observed Value |

| ¹H NMR | Chemical Shift (δ) | Specific proton signals corresponding to the aromatic, amino, hydroxyl, and tert-butyl groups. |

| ¹³C NMR | Chemical Shift (δ) | Resonances for each unique carbon atom in the Clenbuterol molecule. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Characteristic absorption bands for N-H, O-H, C-H, C=C (aromatic), and C-Cl bonds. |

| Mass Spectrometry | m/z | Molecular ion peak and characteristic fragmentation pattern. |

Note: Specific chemical shifts and wavenumbers can vary slightly depending on the solvent and instrument used.

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of Clenbuterol and for quantifying its presence in various matrices.[2][3]

Table 2: Typical HPLC Method Parameters for Clenbuterol Analysis

| Parameter | Condition |

| Column | Agilent Eclipse XDB-C8 (4.6 mm × 250 mm, 5 µm)[3] |

| Mobile Phase | Methanol-water (40:60) mixture containing 20 mmol·L⁻¹ KH₂PO₄, adjusted to pH 4.0 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Linearity Range | 0.50-50.0 mg·L⁻¹ |

| Detection Limit | 0.5 ng |

Experimental Protocol: HPLC Analysis of Clenbuterol

The following protocol outlines a standard procedure for the HPLC analysis of Clenbuterol in a pharmaceutical formulation:

-

Standard Preparation: Prepare a stock solution of Clenbuterol reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the sample containing Clenbuterol in the mobile phase. Filter the solution through a 0.45 µm filter before injection.

-

Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table 2.

-

Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Data Analysis: Identify the Clenbuterol peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of Clenbuterol in the sample using the calibration curve.

Mechanism of Action and Signaling Pathway

Clenbuterol functions as a selective β2-adrenergic receptor agonist. Its therapeutic and physiological effects are mediated through the activation of a specific cell signaling pathway.

Upon binding to β2-adrenergic receptors, Clenbuterol initiates a cascade of intracellular events:

-

Receptor Activation: Clenbuterol binds to and activates the β2-adrenergic receptors on the surface of target cells.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the associated Gs alpha subunit of the G-protein.

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).

-

Downstream Effects: PKA then phosphorylates various downstream target proteins, leading to the physiological responses associated with Clenbuterol, such as smooth muscle relaxation in the bronchioles.

Visualizations

References

Structural Elucidation and Analytical Methodologies for Clenhexerol and its Analogues: A Technical Guide

This technical guide provides a comprehensive overview of the structural characteristics and analytical methodologies for the synthetic β2-agonist Clenhexerol and its structurally related analogues. The primary focus of this document is on the analytical techniques used for the detection and quantification of these compounds in various biological matrices, reflecting the context in which they are most frequently encountered in scientific literature – as veterinary drug residues or doping agents. While a classical de novo structural elucidation is not extensively documented in publicly available literature, this guide compiles the known structural information and presents detailed analytical protocols.

Structural Information

This compound is a synthetic compound belonging to the class of β2-adrenergic agonists. Its chemical structure is closely related to that of Clenbuterol, a more widely known compound in this class. The core structure features a substituted aniline ring.

Table 1: Physicochemical Properties of this compound and its Analogues

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C14H22Cl2N2O | 305.25 | 78982-88-4[1][2] |

| Clenisopenterol | C13H20Cl2N2O | 291.22 | 157664-68-1[1] |

| Clenpenterol | C13H20Cl2N2O | 291.22 | 37158-47-7[1] |

| Clenproperol | C11H16Cl2N2O | 263.17 | Not Available |

Analytical Methodologies for Structural Confirmation and Quantification

The structural confirmation and quantification of this compound and its analogues are predominantly achieved using chromatographic techniques coupled with mass spectrometry. These methods are highly sensitive and specific, making them suitable for detecting trace amounts of the compounds in complex biological matrices.

LC-MS/MS is the most frequently cited method for the analysis of this compound.[3] It offers excellent sensitivity and selectivity, allowing for the simultaneous detection of multiple analytes.

Experimental Protocol: Multi-Residue Analysis of this compound in Chicken Eggs by LC-MS/MS

This protocol is adapted from a method for the simultaneous detection of 244 chemical contaminants in chicken eggs.

-

Sample Preparation (QuEChERS-based with EMR-Lipid cleanup):

-

Homogenize 2.0 g of egg sample with 10 mL of acetonitrile containing 1% acetic acid.

-

Add 4 g of anhydrous MgSO4 and 1 g of NaCl, vortex vigorously for 1 minute, and centrifuge at 8000 rpm for 5 minutes.

-

Take 1.5 mL of the supernatant and add it to a 2 mL centrifuge tube containing 150 mg of enhanced matrix removal-lipid (EMR-Lipid) material.

-

Vortex for 30 seconds and centrifuge at 12000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm membrane before LC-MS/MS analysis.

-

-

LC-MS/MS Parameters:

-

Liquid Chromatography:

-

Column: C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Key Transitions: Specific precursor-to-product ion transitions are monitored for each analyte. For this compound, a common transition is m/z 305 > 287.

-

-

Table 2: LC-MS/MS Performance Data for this compound and Analogues in Chicken Eggs

| Compound | Recovery at 0.5 µg/kg (%) | RSD at 0.5 µg/kg (%) | Recovery at 2.0 µg/kg (%) | RSD at 2.0 µg/kg (%) | Recovery at 10.0 µg/kg (%) | RSD at 10.0 µg/kg (%) | LOD (µg/kg) | LOQ (µg/kg) |

| This compound | 80.8 | 1.7 | 81.3 | 2.0 | 80.2 | 1.6 | 0.2 | 0.5 |

| Clenisopenterol | 76.8 | 2.6 | 77.9 | 2.5 | 76.7 | 1.8 | 0.2 | 0.5 |

| Clenpenterol | 78.9 | 3.9 | 83.1 | 1.1 | 83.3 | 1.2 | 0.2 | 0.5 |

| Clenproperol | 75.5 | 1.9 | 77.8 | 2.0 | Not Reported | Not Reported | Not Reported | Not Reported |

GC-MS is another powerful technique used for the detection of this compound and related compounds, particularly in the context of doping analysis. Derivatization is often required to increase the volatility of the analytes for GC analysis.

Experimental Protocol: General Workflow for GC-MS Analysis of β-Agonists

-

Extraction:

-

Solid-phase extraction (SPE) is commonly used to isolate the analytes from the biological matrix (e.g., urine, tissue).

-

The sample is loaded onto an appropriate SPE cartridge, washed to remove interferences, and then the analytes are eluted with a suitable solvent.

-

-

Derivatization:

-

The eluted sample is dried and then derivatized, for example, using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives.

-

-

GC-MS Analysis:

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the analytes.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Mode: Selected Ion Monitoring (SIM) or full scan.

-

-

Signaling Pathway and Analytical Workflow Visualizations

The following diagrams illustrate the presumed signaling pathway of this compound as a β2-agonist and a typical analytical workflow for its detection.

Caption: Generalized signaling pathway for β2-adrenergic receptor activation.

Caption: General analytical workflow for this compound detection.

Conclusion

The structural elucidation of this compound is primarily supported by advanced analytical techniques such as LC-MS/MS and GC-MS. While detailed reports on its synthesis and initial characterization are not widely available, the consistent detection and identification of this compound in various analytical contexts have solidified our understanding of its core structure and properties. The provided protocols and data serve as a valuable resource for researchers and professionals involved in the detection of veterinary drug residues and doping control. The continuous development of analytical methodologies with improved sensitivity and efficiency will further enhance the ability to monitor for this compound and its analogues.

References

Pharmacological Profile of Clenbuterol as a β2-Adrenergic Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clenbuterol is a potent and selective β2-adrenergic receptor agonist with significant bronchodilatory and mydriatic properties. While not approved for human use in many countries, it is utilized in veterinary medicine and has been illicitly used as a performance-enhancing drug due to its anabolic and lipolytic effects. This technical guide provides an in-depth overview of the pharmacological profile of Clenbuterol, focusing on its mechanism of action, receptor binding affinity, functional potency, and selectivity. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to support further research and drug development efforts in the field of β2-adrenergic pharmacology.

Introduction

β2-adrenergic receptors (β2-ARs) are a class of G protein-coupled receptors (GPCRs) predominantly found in the smooth muscle of the airways, uterus, and vasculature.[1] Activation of these receptors by agonists leads to smooth muscle relaxation, resulting in effects such as bronchodilation.[1] Clenbuterol is a synthetic phenylaminoethanol derivative that acts as a potent, long-acting β2-adrenergic agonist.[2][3] Its high affinity and selectivity for the β2-AR have made it a subject of extensive pharmacological research.[2] This guide will delineate the core pharmacological characteristics of Clenbuterol, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action

Clenbuterol exerts its effects by binding to and activating β2-adrenergic receptors. This binding triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of smooth muscle cells.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of Clenbuterol with β-adrenergic receptors.

Table 1: Receptor Binding Affinity of Clenbuterol

| Receptor Subtype | Species | Preparation | Radioligand | Kd (nM) | Ki (nM) | Reference |

| β1-Adrenergic | Rat | Atria | 38 | |||

| β2-Adrenergic | Rat | Jugular Vein | 6.3 | |||

| β-Adrenergic | Porcine | Adipocyte | Epinephrine | 100 - 200 |

Table 2: Functional Potency and Efficacy of Clenbuterol

| Assay Type | Tissue/Cell Line | Species | Parameter | Value | Reference |

| cAMP Accumulation | Cerebellum Slices | Rat | Agonist | Weakly Potent | |

| cAMP Accumulation | Cerebral Cortex Slices | Rat | Antagonist (at β1) | - | |

| Vascular Relaxation | Jugular Vein | Rat | ED50 | Approximates Kd | |

| Atrial Rate Increase | Atria | Rat | ED50 | Approximates Kd | |

| Lipolysis Stimulation | Porcine Adipocyte | Porcine | - | Low Capacity |

Note: Clenbuterol is characterized as a partial agonist, possessing high affinity for the β-adrenoceptor but exhibiting a relative ineffectiveness for adenylate cyclase activation compared to full agonists like isoproterenol.

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol describes a filtration-based radioligand binding assay to determine the affinity of Clenbuterol for β-adrenergic receptors.

Materials:

-

Cell membranes expressing β-adrenergic receptors (e.g., from rat atria or jugular vein).

-

Radioligand (e.g., [125I]-Iodocyanopindolol).

-

Unlabeled Clenbuterol.

-

Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Wash Buffer (ice-cold Binding Buffer).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize tissues in cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Binding Buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Binding Buffer.

-

A fixed concentration of radioligand.

-

Increasing concentrations of unlabeled Clenbuterol (for competition binding) or Binding Buffer (for total binding).

-

A high concentration of a non-selective antagonist like propranolol (for non-specific binding).

-

Membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the logarithm of the Clenbuterol concentration and fit the data to a one-site or two-site binding model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This protocol outlines a method to measure the effect of Clenbuterol on intracellular cAMP levels in response to β2-adrenergic receptor activation.

Materials:

-

Cells expressing β2-adrenergic receptors (e.g., CHO or HEK293 cells).

-

Cell culture medium.

-

Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

-

Clenbuterol.

-

Forskolin (as a positive control for adenylyl cyclase activation).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Culture: Culture the cells in appropriate flasks until they reach the desired confluency.

-

Cell Plating: Harvest the cells and seed them into 96-well plates at a predetermined density. Allow the cells to adhere and grow overnight.

-

Compound Preparation: Prepare serial dilutions of Clenbuterol and controls (e.g., isoproterenol as a full agonist, propranolol as an antagonist) in Stimulation Buffer.

-

Cell Stimulation:

-

Aspirate the culture medium from the wells.

-

Add the prepared compound dilutions to the cells.

-

For Gαi-coupled receptor assays, co-incubate with forskolin.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

-

Perform the cAMP detection steps as per the kit protocol. This typically involves a competitive immunoassay format.

-

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to convert the raw assay signal into cAMP concentrations. Plot the cAMP concentration against the logarithm of the Clenbuterol concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Visualizations

Signaling Pathway

Caption: β2-Adrenergic Receptor Signaling Pathway Activated by Clenbuterol.

Experimental Workflow

Caption: Experimental Workflow for Pharmacological Characterization.

Selectivity Profile

Caption: Clenbuterol's Adrenergic Receptor Selectivity Profile.

Conclusion

Clenbuterol is a potent β2-adrenergic agonist with high affinity and selectivity for its target receptor. Its characterization as a partial agonist highlights the complexity of its pharmacological profile. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on β2-adrenergic agonists. Further investigation into the nuanced signaling pathways and potential for biased agonism may unveil new therapeutic opportunities for this class of compounds.

References

- 1. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 2. Analysis of the beta 1 and beta 2 adrenoceptor interactions of the partial agonist, clenbuterol (NAB365), in the rat jugular vein and atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective regulation of beta-2 adrenergic receptors by the chronic administration of the lipophilic beta adrenergic receptor agonist clenbuterol: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of Clenbuterol on Skeletal Muscle Protein Accretion

Disclaimer: The term "Clenhexerol" did not yield specific scientific literature. The following guide is based on the extensive research available for "Clenbuterol," a potent β2-adrenergic agonist known for its effects on skeletal muscle. It is presumed that "this compound" is a probable misspelling of Clenbuterol.

This technical whitepaper provides a comprehensive overview of the current scientific understanding of Clenbuterol's impact on skeletal muscle protein accretion. It is intended for researchers, scientists, and drug development professionals.

Introduction

Clenbuterol is a direct-acting sympathomimetic amine and a potent β2-adrenergic agonist[][2]. Originally developed as a bronchodilator for treating respiratory conditions like asthma[][3], it has garnered significant attention for its anabolic and lipolytic properties[4]. In veterinary medicine, it was used to increase lean muscle mass in livestock. In humans, it is widely abused by athletes and bodybuilders for its ability to increase muscle mass while reducing body fat. This document synthesizes the available quantitative data, details common experimental protocols used to study its effects, and outlines the core signaling pathways involved in its mechanism of action.

Core Mechanism of Action: β2-Adrenergic Signaling

Clenbuterol exerts its primary effects by binding to and activating β2-adrenergic receptors on the surface of cells, including those in skeletal muscle. This activation initiates a cascade of intracellular events.

The binding of Clenbuterol to the β2-adrenoceptor stimulates the Gαs protein, which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). Activated PKA is a critical signaling node that phosphorylates various downstream targets, ultimately influencing gene expression and protein metabolism. This signaling cascade is believed to promote protein synthesis and inhibit protein degradation, leading to muscle hypertrophy. Studies suggest that this anabolic effect may also involve the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) pathway, a central regulator of muscle growth.

Quantitative Effects on Skeletal Muscle Protein Accretion

Research in both human and animal models has quantified the anabolic effects of Clenbuterol. A summary of key findings is presented below.

Clinical investigations in humans have confirmed Clenbuterol's ability to induce lean mass gains.

| Parameter | Treatment Group | Change from Baseline | Confidence Interval (95%) | P-Value | Study Population | Citation |

| Lean Body Mass | Clenbuterol (2-week cycle) | +0.91 kg | 0.02 to 1.81 kg | < 0.05 | Healthy young men | |

| Muscle Protein Content | Clenbuterol (2-week cycle) | Increased | Not Specified | < 0.05 | Healthy young men | |

| Fiber Cross-Sectional Area (Type I & II) | Clenbuterol (120 µ g/day for 3 months) | Mitigated decrease vs. Placebo | Not Specified | Significant | Patients with denervated muscle |

Animal models have been used extensively to elucidate the anabolic effects of Clenbuterol.

| Parameter | Species | Treatment Details | Control Group | Clenbuterol Group | P-Value | Citation |

| Gastrocnemius Muscle Mass | Rat | 4 mg/kg in diet | - | Significant Increase | - | |

| Semitendinosus Muscle Weight | Lamb | 1.87 mg/kg/day for 28 days | 58.8 g | 74.3 g | < 0.10 | |

| Brachialis Muscle Weight | Lamb | 1.87 mg/kg/day for 28 days | 18.5 g | 23.1 g | < 0.10 | |

| Fractional Protein Synthesis Rate (Brachialis) | Lamb | 1.87 mg/kg/day for 28 days | 6.1 %/day | 9.4 %/day | < 0.10 |

It is important to note that some studies suggest Clenbuterol's primary effect may be an inhibition of protein degradation rather than a direct stimulation of protein synthesis. However, other data indicate an increase in the fractional synthesis rate and upregulation of genes involved in translation initiation. The anabolic effects are also subject to tolerance, as prolonged stimulation can lead to β2-adrenoceptor desensitization and downregulation.

Experimental Protocols and Methodologies

Investigating the effects of Clenbuterol on muscle protein accretion involves a range of methodologies, from clinical trials to in-vivo animal studies and ex-vivo molecular analysis.

A common approach is the randomized, double-blind, placebo-controlled trial.

-

Participants: Healthy volunteers or specific patient populations (e.g., those with muscle atrophy) are recruited.

-

Intervention: Participants are randomized to receive either Clenbuterol or a placebo. Dosages in human studies have ranged from 80 µg for acute studies to 120 µg daily (e.g., 60 µg twice daily) for longer-term trials lasting several weeks to months.

-

Primary Outcome Measures: The primary endpoint is often the change in lean body mass, measured by techniques like dual-energy X-ray absorptiometry (DXA).

-

Secondary/Exploratory Measures: These include changes in muscle fiber size, muscle protein content, and the phosphorylation status of key signaling proteins.

The percutaneous needle biopsy technique is frequently used to obtain skeletal muscle samples, typically from the vastus lateralis.

-

Sample Processing: The muscle tissue is immediately frozen in liquid nitrogen and stored at -80°C for subsequent analysis.

-

Protein Content Analysis: Total protein is extracted, and concentration is determined using standard assays (e.g., BCA assay).

-

Immunoblotting (Western Blot): This technique is used to quantify the abundance and phosphorylation state of key proteins in the β2-adrenergic signaling pathway, such as PKA and ribosomal protein S6 (RpS6), a downstream marker of mTOR activity.

-

Histology: Muscle cross-sections are stained (e.g., with Hematoxylin and Eosin) to measure muscle fiber cross-sectional area (CSA).

In animal studies, fractional protein synthesis rates (FSR) can be determined using stable isotope tracers.

-

Methodology: A labeled amino acid, such as L-[U-14C]tyrosine, is infused intravenously over several hours.

-

Sample Collection: Blood samples are collected periodically to measure the specific radioactivity of the tracer in plasma. A muscle tissue sample is collected at the end of the infusion period.

-

Calculation: FSR is calculated based on the incorporation of the labeled amino acid into muscle protein relative to the plasma precursor pool enrichment.

Conclusion

Clenbuterol consistently demonstrates a significant anabolic effect on skeletal muscle, leading to protein accretion and increased lean mass. The primary mechanism is the activation of the β2-adrenergic receptor and the downstream cAMP-PKA signaling pathway, which appears to influence both protein synthesis and degradation. While human data confirm its efficacy in promoting lean mass, the long-term safety profile remains a concern, and its use is prohibited in competitive sports. The desensitization of the β2-adrenergic signaling pathway with chronic use suggests a potential limitation to its sustained anabolic effects. Future research may focus on elucidating the precise balance between its effects on protein synthesis versus degradation and developing strategies to mitigate receptor desensitization for potential therapeutic applications in muscle-wasting conditions.

References

- 2. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]

- 3. Clenbuterol for Bodybuilding: Side Effects, Benefits & Risks [webmd.com]

- 4. Clenbuterol Abuse in Bodybuilding and Athletics: Unsupervised Use, Psychological Motivations, and Health Consequences - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Clenbuterol on Human Cells: A Technical Guide

Disclaimer: The following technical guide details the in vitro effects of Clenbuterol on human cells. Initial searches for "Clenhexerol" did not yield relevant results, suggesting a possible typographical error. This document assumes the intended subject of inquiry is Clenbuterol, a well-researched β2-adrenergic agonist.

This guide provides a comprehensive overview of the current understanding of Clenbuterol's interactions with human cells in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on its molecular mechanisms and cellular effects.

Core Mechanism of Action

Clenbuterol is a potent and selective β2-adrenoceptor agonist.[][2][3] Its primary mechanism of action involves binding to β2-adrenergic receptors on the surface of various human cells. This binding initiates a cascade of intracellular events, primarily mediated by the Gs protein signaling pathway.

Upon activation, the β2-adrenergic receptor stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP-responsive element binding protein (CREB), leading to changes in gene expression and cellular function.

Signaling Pathways

The primary signaling pathway activated by Clenbuterol in human cells is the β2-adrenoceptor/cAMP/PKA/p-CREB pathway. This pathway is crucial in mediating the metabolic effects of Clenbuterol in muscle and adipose cells. Additionally, a β-arrestin 2-dependent signaling pathway has been identified, which can influence cell cycle progression.

References

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]

- 4. The Effect of the Clenbuterol—β2-Adrenergic Receptor Agonist on the Peripheral Blood Mononuclear Cells Proliferation, Phenotype, Functions, and Reactive Oxygen Species Production in Race Horses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early-Stage Toxicology and Safety Profile of Clenbuterol

Disclaimer: The initial query for "Clenhexerol" yielded no results. Based on the similarity of the name and the context of the requested information, this document focuses on Clenbuterol , a well-researched β2-adrenergic agonist.

This technical guide provides a comprehensive overview of the early-stage toxicology and safety profile of Clenbuterol, intended for researchers, scientists, and drug development professionals. The information is compiled from various preclinical and clinical studies.

Executive Summary

Clenbuterol is a potent, long-acting β2-adrenergic agonist with therapeutic applications as a bronchodilator.[][2][3] It is also known for its illicit use as a performance-enhancing drug due to its anabolic and lipolytic effects.[2] The early-stage safety assessment of Clenbuterol reveals a compound with moderate to high acute toxicity and a range of pharmacologically predictable adverse effects, primarily related to its sympathomimetic activity. This guide summarizes key toxicological data, pharmacokinetic properties, and the underlying mechanism of action.

Mechanism of Action

Clenbuterol selectively binds to and activates β2-adrenergic receptors, which are predominantly found in the smooth muscle of the bronchioles.[] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation. At higher doses, Clenbuterol can also stimulate β1-adrenergic receptors, leading to cardiovascular effects.

Pharmacokinetics and Metabolism

Clenbuterol is well-absorbed after oral administration in both laboratory animals and humans, with peak plasma concentrations typically reached within 2-3 hours. It is widely distributed throughout the body and can cross the placenta. The elimination half-life of Clenbuterol is relatively long, estimated to be around 35 hours in humans. Excretion occurs primarily through the urine, with the parent compound being the major excreted substance.

Table 1: Pharmacokinetic Parameters of Clenbuterol

| Species | Route of Administration | Tmax (hours) | t1/2 (hours) | Bioavailability (%) | Primary Excretion Route | Reference |

| Human | Oral | 2.5 | ~35 | 89-98 | Urine | |

| Rat | Oral | ~1 | ~30 | - | Urine | |

| Rabbit | Oral | ~2 | ~9 | - | Urine | |

| Horse | Oral | ~2 | 21 | - | Urine |

Toxicology Profile

Acute Toxicity

Clenbuterol exhibits moderate to high acute toxicity. The oral LD50 in rats ranges from 80 to 180 mg/kg body weight. Toxicity is generally higher via parenteral routes of administration.

Table 2: Acute Toxicity of Clenbuterol (Hydrochloride)

| Species | Route of Administration | LD50 | Reference |

| Rat | Oral | 159 mg/kg | |

| Rat | Intraperitoneal | 67 mg/kg | |

| Rat | Subcutaneous | 148 mg/kg | |

| Mouse | Intravenous | 27.6 mg/kg |

Repeated-Dose Toxicity

Subacute and chronic toxicity studies have been conducted in rats and dogs. In rats, repeated oral dosing for up to 18 months showed no substance-related abnormalities. In dogs, however, long-term administration led to microscopic lesions in the myocardium, specifically in the papillary muscle of the left ventricle. This is attributed to severe tachycardia induced by the drug.

Reproductive and Developmental Toxicity

Teratology studies have been performed in rats and rabbits. In rabbits, Clenbuterol was found to be teratogenic at maternally toxic dose levels, with a No-Observed-Effect Level (NOEL) for maternal toxicity, fetotoxicity, and teratogenicity established at 1 mg/kg bw/day orally. In rats, teratogenic effects were also observed at maternally toxic doses, with a similar oral NOEL of 1 mg/kg bw/day.

Table 3: Reproductive and Developmental Toxicity of Clenbuterol

| Species | Study Type | Route | Key Findings | NOEL | Reference |

| Rabbit | Teratology | Oral | Teratogenic at maternally toxic doses | 1 mg/kg/day | |

| Rat | Teratology | Oral | Teratogenic at maternally toxic doses | 1 mg/kg/day |

Genotoxicity and Carcinogenicity

The genotoxicity of Clenbuterol has been evaluated in several assays. While some early in vitro bacterial assays for gene mutation were negative, they were not conducted to modern standards. An in vivo micronucleus test was also negative, although the maximum tolerated dose was not reached. There was no evidence of chromosomal aberrations in Chinese hamster bone marrow cells.

A 2-year carcinogenicity study in mice administered Clenbuterol hydrochloride in drinking water did not show evidence of carcinogenicity.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of Clenbuterol are not fully available in the public domain. However, based on the summaries of the studies, the following outlines the likely methodologies employed.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

-

Test System: Female rats, typically of a standard strain (e.g., Wistar or Sprague-Dawley).

-

Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, light cycle) and acclimatized for at least 5 days before the study.

-

Dose Administration: A single oral dose of Clenbuterol is administered using a gavage needle. The initial dose is selected based on available data. Subsequent doses are adjusted up or down depending on the outcome for the previously dosed animal.

-

Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Body weight is recorded at the start and end of the study.

-

Endpoint: The LD50 is calculated using appropriate statistical methods. A gross necropsy is performed on all animals.

Teratology Study (OECD 414)

-

Test System: Pregnant female rats or rabbits.

-

Mating and Gestation: Females are mated, and the day of confirmed mating is designated as gestation day 0.

-

Dose Administration: Clenbuterol is administered daily by oral gavage during the period of organogenesis (e.g., gestation days 6-15 for rats).

-

Maternal Observations: Dams are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout the study.

-

Fetal Examination: Near the end of gestation, females are euthanized, and the uterus is examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

-

Endpoints: Maternal toxicity (clinical signs, body weight changes), reproductive parameters (implantation, resorption rates), and fetal effects (viability, growth, malformations).

Conclusion

The early-stage toxicological profile of Clenbuterol is characterized by its potent β2-adrenergic agonist activity. The primary safety concerns are related to its cardiovascular effects, particularly at higher doses. Preclinical studies have established dose-dependent toxicity and identified potential reproductive and developmental risks at maternally toxic levels. The available data suggests that Clenbuterol is not genotoxic or carcinogenic. This information is crucial for guiding further non-clinical and clinical development and for understanding the risks associated with its illicit use.

References

The Metabolic Journey of Clenbuterol: An In-Depth Technical Guide

A Note on Terminology: This document provides a comprehensive overview of the metabolic fate of Clenbuterol. The term "Clenhexerol" as specified in the query is not found in the scientific literature. It is presumed to be a typographical error for "Clenbuterol," a widely researched β2-adrenergic agonist. All data and information herein pertain to Clenbuterol.

Executive Summary

Clenbuterol is a potent, long-acting β2-adrenergic agonist with significant effects on metabolism and tissue growth. Understanding its metabolic fate is crucial for drug development, therapeutic applications, and toxicology. This guide details the absorption, distribution, metabolism, and excretion (ADME) of Clenbuterol, presents quantitative pharmacokinetic data, outlines key experimental protocols for its study, and illustrates the signaling pathways it modulates.

ADME Profile of Clenbuterol

The journey of Clenbuterol through a biological system is characterized by rapid absorption, extensive distribution, and slow elimination.

Absorption and Distribution

Following oral administration, Clenbuterol is readily absorbed from the gastrointestinal tract[1]. It exhibits a high volume of distribution, signifying that the compound extensively partitions into tissues from the systemic circulation[2]. In humans, peak plasma concentrations (Cmax) are achieved approximately 2.5 hours post-administration[3]. Clenbuterol is highly bound to plasma proteins, with a binding ratio of 89-98% in humans[3].

Metabolism

The liver is the primary site of Clenbuterol biotransformation. The main metabolic reactions are Phase I processes, including N-dealkylation of the secondary amine, N-oxidation of the primary amine, and aromatic hydroxylation[4]. Phase II metabolism involves sulfate conjugation of the primary amine.

Key metabolites that have been identified include:

-

4-N-hydroxylamine clenbuterol: A major urinary metabolite.

-

Clenbuterol sulfamate: The predominant metabolite found in feces.

-

4-nitroclenbuterol: Another identified metabolite.

Interestingly, gender-specific differences in the rate of N-dealkylation have been noted in rat models. Furthermore, ex vivo studies simulating gastric conditions have demonstrated that Clenbuterol can undergo nitrosation in the presence of salivary nitrites to form mono- and di-nitro derivatives.

Excretion

Clenbuterol and its metabolites are primarily eliminated from the body via the kidneys. In rats, approximately 60% of an administered dose is excreted in the urine, with 20-30% being eliminated in the feces over an eight-day period. A significant portion of the parent drug is excreted unchanged; in humans, about 20% of a single oral dose is found in the urine within 72 hours. The elimination half-life of Clenbuterol is notably long, being approximately 35 hours in humans, 30 hours in rats, and 9 hours in rabbits.

Quantitative Metabolic and Pharmacokinetic Data

The following tables summarize key quantitative data on the pharmacokinetics and excretion of Clenbuterol across different species.

Table 1: Pharmacokinetic Parameters of Clenbuterol in Various Species

| Parameter | Human | Rat | Rabbit | Horse |

| Dose | 20-80 µg (oral) | 200 µg/kg (oral) | 0.5-2 µg/kg (oral) | IV and oral |

| Tmax (Time to Peak Plasma Concentration) | ~2.5 h | ~1 h | ~2 h | 0.25 h (last oral dose) |

| Cmax (Peak Plasma Concentration) | 0.1-0.35 ng/mL (dose-dependent) | Not Reported | 0.2-0.8 ng/mL (dose-dependent) | 1302.6 ± 925.0 pg/mL (last oral dose) |

| t1/2 (Elimination Half-life) | ~35 h | ~30 h | ~9 h | 9.2 h (IV), 12.9 h (oral) |

| Volume of Distribution (Vd) | Not Reported | Not Reported | Not Reported | 1616.0 mL/kg (IV), 1574.7 mL/kg (oral) |

| Plasma Clearance (Cl) | Not Reported | Not Reported | Not Reported | 120.0 mL/h/kg (IV), 94.0 mL/h/kg (oral) |

| Plasma Protein Binding | 89-98% | Not Reported | Not Reported | Not Reported |

Table 2: Excretion Profile of Radiolabeled Clenbuterol in Rats (Following a single 200 µg/kg oral dose of [14C]Clenbuterol over an 8-day study period)

| Excretion Route | Male Rats (% of Administered Dose) | Female Rats (% of Administered Dose) |

| Urine | ~60% | ~60% |

| Feces | ~20% | ~30% |

Experimental Protocols for Metabolic Investigation

The elucidation of Clenbuterol's metabolic fate has been accomplished through a combination of in vivo and in vitro studies, supported by advanced analytical techniques.

In Vivo Metabolism Study in Rodent Models

-

Objective: To identify and quantify the metabolites of Clenbuterol and determine its excretion profile.

-

Animal Model: Male and female Wistar rats.

-

Dosing: A single oral gavage of [14C]Clenbuterol (200 µg/kg) is administered.

-

Sample Collection: Urine and feces are collected at regular intervals for up to 8 days. Tissues may be harvested at various time points (e.g., up to 72 hours) post-administration to assess distribution.

-

Sample Preparation:

-

Urine: Often requires "soft" extraction techniques to prevent the degradation of labile metabolites. This may involve solid-phase extraction (SPE) with appropriate cartridges.

-

Feces and Tissues: Homogenization followed by solvent extraction.

-

-

Analytical Methods:

-

Separation and Quantification: High-Performance Liquid Chromatography (HPLC) coupled with on-line radioactivity detection is used to separate and quantify the parent compound and its radiolabeled metabolites.

-

Structural Identification: Various Mass Spectrometry (MS) techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are employed for the structural elucidation of metabolites.

-

In Vitro Hepatic Metabolism

-

Objective: To investigate the role of liver enzymes in the metabolism of Clenbuterol.

-

System: Rat liver microsomes, which contain a high concentration of cytochrome P450 enzymes.

-

Procedure: Clenbuterol is incubated with the liver microsomal fraction in the presence of necessary cofactors (e.g., NADPH) under aerobic conditions.

-

Analysis: The incubation mixture is analyzed by LC-MS/MS to identify the metabolites formed. This approach was crucial in confirming the formation of Clenbuterol hydroxylamine.

High-Sensitivity Analytical Method for Urine

-

Objective: To develop a robust and sensitive method for the detection and quantification of Clenbuterol in biological matrices, particularly for anti-doping and toxicological screening.

-

Methodology: Online solid-phase extraction coupled with ultra-high performance liquid chromatography-tandem mass spectrometry (SPE-UHPLC-MS/MS).

-

Sample Preparation: A key advantage is the minimal sample preparation, often requiring only dilution and the addition of a deuterated internal standard.

-

Validation: The method is validated for linearity, limit of quantification (LOQ), precision, and accuracy to meet the standards of regulatory bodies.

Signaling Pathways and Metabolic Consequences

Clenbuterol exerts its profound metabolic effects by activating specific intracellular signaling cascades.

Caption: Workflow for in vivo and in vitro metabolism studies.

Activation of the β2-adrenergic receptor by Clenbuterol initiates a signaling cascade through the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA).

Activated PKA, in turn, phosphorylates various downstream targets, leading to:

-

Increased mTOR Phosphorylation: In skeletal muscle, Clenbuterol enhances the phosphorylation of the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and muscle growth.

-

Metabolic Reprogramming: Chronic Clenbuterol administration leads to a metabolic reprogramming of skeletal muscle, enhancing glucose utilization. This has been shown to improve glucose homeostasis in preclinical models of metabolic disorders.

-

Increased Energy Expenditure and Lipolysis: Clenbuterol is a potent thermogenic agent, increasing resting energy expenditure and fat oxidation. This is accompanied by a rise in circulating levels of fatty acids, glucose, and lactate.

Caption: Overview of Clenbuterol's primary metabolic pathways.

Caption: Downstream signaling cascade of Clenbuterol.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics and disposition of clenbuterol in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of plasma and urine clenbuterol in man, rat, and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of clenbuterol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-performance liquid chromatography (HPLC) method for Clenhexerol quantification.

An Application Note and Protocol for the Quantification of Clenhexerol (Clenbuterol) using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantification of this compound, commonly known as Clenbuterol, using High-Performance Liquid Chromatography (HPLC). The method is applicable for the analysis of this compound in various matrices, including pharmaceutical formulations and biological samples.

Introduction

This compound (Clenbuterol) is a sympathomimetic amine used for its bronchodilator properties in the treatment of respiratory disorders.[1][2] It is also known to have anabolic properties, leading to its illicit use as a growth promoter in livestock and as a performance-enhancing drug in athletes.[1][3] Accurate and sensitive quantification of this compound is crucial for pharmaceutical quality control, residue analysis in food products, and forensic toxicology.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, reliable, and cost-effective technique for this purpose. This application note details a validated RP-HPLC method for the determination of this compound.

Principle

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. Quantification is performed by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of Clenbuterol standard.

Materials and Reagents

-

Clenbuterol Hydrochloride (Reference Standard)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium dihydrogen phosphate (KH2PO4) (Analytical Grade)

-

Orthophosphoric acid (H3PO4) (Analytical Grade)

-

Water (HPLC Grade or Milli-Q)

-

0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following tables summarize the instrumental parameters for two different applications: analysis in pharmaceutical tablets and analysis in biological matrices (e.g., pork, beef, liver).

Table 1: HPLC Conditions for Pharmaceutical Tablets

| Parameter | Condition |

| HPLC Column | Agilent Eclipse XDB-C8, 4.6 mm × 250 mm, 5 µm |

| Mobile Phase | Methanol:Water (40:60, v/v) containing 20 mmol·L-1 KH2PO4, pH adjusted to 4.0 with H3PO4 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 240 nm |

| Column Temperature | Ambient |

| Run Time | Approximately 8 min |

Table 2: HPLC Conditions for Biological Samples (Pork, Beef, Hog Liver)

| Parameter | Condition |

| HPLC Column | Waters Cosmosil 5C18-MS, 2.0 × 150 mm |

| Mobile Phase | 0.05 M NaH2PO4 (pH 3.0):Acetonitrile (80:20, v/v) |

| Flow Rate | Not specified, typically 0.2-0.5 mL/min for semi-micro columns |

| Injection Volume | 3.0 µL |

| Detection Wavelength | 212 nm |

| Column Temperature | Ambient |

Experimental Protocols

Preparation of Standard Solutions

-

Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of Clenbuterol Hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 0.5 - 50.0 µg/mL for tablets, or 0.0002 - 0.001 µg/mL for biological residues).

Sample Preparation

The sample preparation protocol will vary depending on the matrix.

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a suitable volumetric flask.

-

Add a portion of the mobile phase, sonicate for 15 minutes to dissolve the active ingredient.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm membrane filter before injection.

-

Homogenization and Extraction: Homogenize 5 g of the ground sample with 20 mL of 0.4 N perchloric acid for 3 minutes.

-

Centrifugation: Centrifuge the homogenate at 3500 rpm for 10 minutes.

-

Supernatant Collection: Transfer the supernatant to a clean centrifuge tube. Repeat the extraction step with another 20 mL of 0.4 N perchloric acid and combine the supernatants.

-

pH Adjustment and Liquid-Liquid Extraction: Adjust the pH of the combined supernatant to 12 with 10 N sodium hydroxide. Add 10 mL of diethyl ether and shake for 5 minutes.

-

Back Extraction: After phase separation, transfer the ether layer to a new tube and back-extract with 0.2 M sulfuric acid.

-

Final Preparation: The aqueous layer is then filtered through a 0.45 µm nylon membrane prior to injection into the HPLC system.

Method Validation Data

The following tables summarize typical method validation parameters.

Table 3: Method Validation for Pharmaceutical Analysis

| Parameter | Result |

| Linearity Range | 0.50 - 50.0 mg·L-1 |

| Correlation Coefficient (r) | 0.9999 |

| Detection Limit (LOD) | 0.5 ng |

| Recovery | 98.5% - 102.0% |

| Precision (RSD) | 2.06% - 3.07% |

Table 4: Method Validation for Biological Sample Analysis

| Parameter | Result |

| Linearity Range | 0.0002 - 0.001 µg/mL |

| Correlation Coefficient (r) | 0.9999 |

| Detection Limit (LOD) | 0.0001 ppm |

| Recovery | 80.9% - 90.6% |

Visualization of Workflows

General HPLC Analysis Workflow

References

Application Note: A Stability-Indicating LC-MS/MS Method for the Determination of Clenbuterol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a comprehensive, stability-indicating liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of Clenbuterol. The protocol is designed for researchers in drug development and quality control, providing a robust framework for assessing the stability of Clenbuterol in bulk drug substances and pharmaceutical formulations. The method effectively separates the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions as stipulated by the International Council for Harmonisation (ICH) Q1A (R2) guidelines.[1][2][3] This application note provides detailed experimental protocols for forced degradation studies, method validation, and includes quantitative data summaries and visualizations to facilitate implementation.

Experimental Protocols

Materials and Reagents

-

Clenbuterol Hydrochloride Reference Standard

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Ammonium Acetate (Analytical grade)

-

Formic Acid (LC-MS grade)

-

Hydrochloric Acid (HCl, Analytical grade)

-

Sodium Hydroxide (NaOH, Analytical grade)

-

Hydrogen Peroxide (H₂O₂, 30%, Analytical grade)

-

Deionized or Milli-Q Water

-

Clenbuterol-d9 (Internal Standard)

Instrumentation

A triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, was used. Data acquisition and processing were managed by the instrument's corresponding software.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized LC-MS/MS parameters for the analysis of Clenbuterol.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Phenomenex Gemini NX C18, 250 x 4.6 mm, 5 µm)[1][2] |

| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Autosampler Temp. | 10 °C |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V |

| Desolvation Temp. | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for Quantification and Confirmation

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| Clenbuterol | 277.1 | 203.1 | 20 | Quantifier |

| Clenbuterol | 277.1 | 168.0 | 25 | Qualifier |

| Clenbuterol-d9 (IS) | 286.1 | 204.0 | 22 | Quantifier |

Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Clenbuterol Hydrochloride Reference Standard in 10 mL of methanol.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Clenbuterol-d9 in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Spiking Solutions: Add a fixed concentration of the IS (e.g., 100 ng/mL) to each working standard and sample.

Forced Degradation Protocol

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. A stock solution of Clenbuterol (100 µg/mL) was subjected to the following stress conditions as per ICH Q1A (R2) guidelines.

-

Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase.

-

Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.

-

Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute with mobile phase.

-

Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 24 hours. Dissolve the stressed solid in the mobile phase to the target concentration.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to serve as a dark control.

Results and Discussion

Method Specificity and Forced Degradation

The developed LC-MS/MS method demonstrated high specificity, with no interference from endogenous components observed at the retention time of Clenbuterol or its degradation products. Forced degradation studies were conducted to assess the method's ability to separate Clenbuterol from its potential degradants. Significant degradation was observed under acidic and photolytic conditions, with minor degradation under oxidative stress. The drug remained relatively stable under basic and thermal stress. The chromatographic peak for Clenbuterol was well-resolved from all degradation product peaks, confirming the stability-indicating nature of the method.

Table 4: Summary of Forced Degradation Results for Clenbuterol

| Stress Condition | Duration | % Assay of Clenbuterol Remaining | % Degradation | Observations |

| Acid (0.1 M HCl, 80°C) | 4 hours | 91.22 | 8.78 | One major degradation product observed. |

| Base (0.1 M NaOH, 80°C) | 2 hours | 99.15 | 0.85 | Negligible degradation. |

| Oxidative (3% H₂O₂) | 24 hours | 97.50 | 2.50 | Minor degradation products formed. |

| Thermal (105°C, solid) | 24 hours | 99.50 | 0.50 | No significant degradation. |

| Photolytic (UV/Vis) | 24 hours | 91.00 | 9.00 | Multiple degradation products observed. |

Potential Degradation Pathway

Based on the forced degradation results and the chemical structure of Clenbuterol, a primary degradation pathway involves modification of the amino group and the aromatic ring. Under acidic conditions, hydrolysis may occur, while oxidative stress can lead to the formation of N-oxidation products. Photolytic stress can induce more complex transformations.

Method Validation

The method was validated according to ICH Q2(R1) guidelines, assessing linearity, accuracy, precision, and sensitivity.

Table 5: Linearity and Range

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coeff. (r²) | > 0.999 |

| Regression Equation | y = mx + c |

Table 6: Accuracy (Recovery)

| Spiked Concentration (ng/mL) | Mean Recovery (%) | RSD (%) |

| Low QC (5 ng/mL) | 98.7 | 2.1 |

| Mid QC (100 ng/mL) | 101.2 | 1.5 |

| High QC (800 ng/mL) | 99.5 | 1.3 |

Table 7: Precision (Intra- and Inter-Day)

| Concentration (ng/mL) | Intra-Day RSD (%) (n=6) | Inter-Day RSD (%) (n=18, 3 days) |

| Low QC (5 ng/mL) | 2.5 | 3.8 |

| Mid QC (100 ng/mL) | 1.8 | 2.4 |

| High QC (800 ng/mL) | 1.5 | 2.1 |

Table 8: Limits of Detection (LOD) and Quantitation (LOQ)

| Parameter | Result (ng/mL) | Method |

| LOD | 0.3 | Signal-to-Noise Ratio (S/N) of 3:1 |

| LOQ | 1.0 | Signal-to-Noise Ratio (S/N) of 10:1 |

Conclusion

A specific, sensitive, and robust stability-indicating LC-MS/MS method has been successfully developed and validated for the determination of Clenbuterol. The method is capable of separating the main compound from its degradation products generated under various stress conditions, including acid hydrolysis, oxidation, and photolysis. The validation results confirm that the method is linear, accurate, and precise for its intended purpose. This protocol is suitable for routine quality control analysis and stability studies of Clenbuterol in pharmaceutical development and manufacturing.

References

Application Notes and Protocols for Studying Clenhexerol's Effects on Myoblasts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clenhexerol is a beta-2 adrenergic receptor agonist. This class of compounds is known to have significant effects on skeletal muscle, including potential anabolic and anti-atrophic properties.[1][2] In the context of myoblasts, the precursor cells to muscle fibers, beta-2 adrenergic agonists like Clenbuterol have been shown to influence proliferation, differentiation, and protein synthesis.[1][3] The activation of beta-2 adrenergic receptors typically triggers a signaling cascade involving cyclic AMP (cAMP) and protein kinase A (PKA).[4] This pathway can subsequently interact with other critical signaling networks that regulate muscle cell growth and development, such as the PI3K/Akt/mTOR pathway.

These application notes provide a comprehensive set of protocols to investigate the cellular and molecular effects of this compound on myoblasts, using the C2C12 mouse myoblast cell line as a model system. The assays described will enable researchers to assess key aspects of myoblast biology, including proliferation, differentiation, and the underlying signaling mechanisms.

Key Experimental Protocols

Myoblast Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on myoblast viability and proliferation. The MTT assay measures the metabolic activity of cells, which is an indicator of cell number.

Protocol:

-

Cell Seeding:

-

Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of growth medium.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

Prepare serial dilutions of this compound in growth medium to achieve the desired final concentrations.

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose).

-

Incubate the cells for 24, 48, and 72 hours.

-

-

MTT Assay:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) and filter-sterilize.

-

After the incubation period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

-

Incubate the plate for 4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Presentation:

| This compound (µM) | 24h Absorbance (570nm) | 48h Absorbance (570nm) | 72h Absorbance (570nm) |

| 0 (Vehicle) | |||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 100 |

Myoblast Differentiation Assay (Immunofluorescence for Myosin Heavy Chain)

This protocol assesses the effect of this compound on the differentiation of myoblasts into myotubes. Myosin Heavy Chain (MyHC) is a key marker of terminal myogenic differentiation.

Protocol:

-

Cell Seeding and Differentiation Induction:

-

Seed C2C12 myoblasts on glass coverslips in a 24-well plate at a density that will reach 80-90% confluency the next day.

-

To induce differentiation, replace the growth medium (10% FBS) with differentiation medium (DMEM with 2% horse serum).

-

Treat the cells with different concentrations of this compound in the differentiation medium. Include a vehicle control.

-

Change the differentiation medium with fresh this compound every 48 hours.

-

Incubate for 4-5 days to allow for myotube formation.

-

-

Immunofluorescence Staining:

-

After the differentiation period, wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% goat serum in PBS) for 30-60 minutes at room temperature.

-

Incubate the cells with a primary antibody against Myosin Heavy Chain (e.g., anti-MyHC, clone MF20) diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

(Optional) Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides with a mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

Data Presentation:

| This compound (µM) | Fusion Index (%) | Myotube Diameter (µm) | MyHC Positive Area (%) |

| 0 (Vehicle) | |||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 100 |

-

Fusion Index: (Number of nuclei in myotubes with ≥3 nuclei / Total number of nuclei) x 100.

-

Myotube Diameter: Measure the diameter of at least 50 myotubes per condition.

-

MyHC Positive Area: Quantify the green fluorescence area relative to the total area using image analysis software.

Western Blot Analysis of Signaling Pathways (Akt/mTOR)

This protocol is used to investigate the activation of key signaling proteins involved in muscle growth and protein synthesis, such as Akt and mTOR, in response to this compound.

Protocol:

-

Cell Lysis and Protein Quantification:

-

Seed C2C12 myoblasts in 6-well plates and grow to 80-90% confluency.

-

Treat the cells with this compound for the desired time points (e.g., 15 min, 30 min, 1h, 24h).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel (the percentage of the gel depends on the size of the target proteins; for large proteins like mTOR, a lower percentage gel is recommended).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane. For high molecular weight proteins, an overnight wet transfer at a lower voltage is recommended.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-tubulin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Presentation:

| Treatment | p-Akt/Total Akt (Fold Change) | p-mTOR/Total mTOR (Fold Change) |

| Vehicle | 1.0 | 1.0 |

| This compound (1 µM) - 15 min | ||

| This compound (1 µM) - 30 min | ||

| This compound (1 µM) - 1 hr | ||

| This compound (1 µM) - 24 hr |

Visualizations

Caption: Proposed signaling pathway of this compound in myoblasts.

Caption: General experimental workflow for studying this compound's effects.

References

- 1. In Vitro Effects of Beta-2 Agonists on Skeletal Muscle Differentiation, Hypertrophy, and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anabolic effects of clenbuterol on skeletal muscle are mediated by beta 2-adrenoceptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of the beta-adrenergic agonist clenbuterol on growth and protein metabolism in rat muscle cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]

Application Notes and Protocols: In Vitro Assay for Measuring Clenhexerol's Binding Affinity to β2-Adrenoceptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clenhexerol, a novel β2-adrenoceptor agonist, holds therapeutic promise for conditions such as asthma and other obstructive pulmonary diseases. A critical step in its preclinical development is the precise determination of its binding affinity and selectivity for the β2-adrenoceptor (β2-AR). This document provides detailed application notes and protocols for conducting in vitro radioligand binding assays to measure the binding affinity of this compound for the β2-AR.

The β2-adrenoceptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), leading to smooth muscle relaxation.[1][2][3] Understanding the binding characteristics of this compound is fundamental to elucidating its mechanism of action and predicting its pharmacological effects.

Radioligand binding assays remain the gold standard for quantifying receptor-ligand interactions due to their sensitivity and ability to provide quantitative data on receptor density (Bmax) and ligand affinity (Kd or Ki).[4] This protocol will detail two primary types of radioligand binding assays: saturation binding assays to determine the density and affinity of the radioligand, and competition binding assays to determine the affinity of the unlabeled test compound, this compound.

Signaling Pathway